![molecular formula C10H15N B1290156 3,4-Diethylaniline CAS No. 54675-14-8](/img/structure/B1290156.png)
3,4-Diethylaniline
Overview
Description
3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .
Molecular Structure Analysis
The molecular structure of 3,4-Diethylaniline consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .
Chemical Reactions Analysis
3,4-Diethylaniline can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Coumarins
3,4-Diethylaniline: is utilized in the synthesis of coumarins, which are compounds with potential antimalarial , antioxidant , antimicrobial , anti-inflammatory , and antitumor activities . The synthesis process involves creating intermediates like o-hydroxybenzaldehyde derivatives, which are crucial for the formation of coumarins.
Pharmaceutical Applications
In the pharmaceutical industry, 3,4-Diethylaniline derivatives are explored for their potential use in drug development. While specific applications in medicine are not directly cited for 3,4-Diethylaniline, its structural analogs are used in the production of various drugs, indicating a potential research pathway for this compound .
Agricultural Chemicals
3,4-Diethylaniline finds applications in agriculture, particularly in the synthesis of pesticides and other chemicals. It serves as an intermediate in the production of compounds that protect crops from pests and diseases .
Material Science
The compound is involved in material science research, particularly in the study of electron donor-acceptor (EDA) interactions. These studies are essential for understanding and developing new materials with specific electronic properties .
Industrial Applications
In industrial settings, 3,4-Diethylaniline is a precursor to triarylmethane dyes such as malachite green and crystal violet. It also acts as a promoter in the curing of polyester and vinyl ester resins, which are used in a wide range of products .
Analytical Chemistry
3,4-Diethylaniline is used as a reagent in analytical chemistry for the synthesis of various compounds. It is involved in one-pot synthesis reactions, such as the formation of oxazol-5(4H)-ones, which are valuable in various analytical applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of 3,4-Diethylaniline can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
properties
IUPAC Name |
3,4-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
Record name | 3,4-Diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylaniline | |
CAS RN |
54675-14-8 | |
Record name | 3,4-Diethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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